molecular formula C17H19NO3 B7510448 Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone

Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone

Cat. No. B7510448
M. Wt: 285.34 g/mol
InChI Key: VSOLYXAHCWJNIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone, also known as FMPM, is a chemical compound that has been studied extensively for its potential use in scientific research. This molecule is a piperidine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone involves its ability to inhibit the activity of acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve memory and learning. Additionally, Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone has been shown to have antioxidant properties, which can help to protect the brain from damage caused by free radicals.
Biochemical and Physiological Effects:
Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone has been shown to have various biochemical and physiological effects, including the ability to inhibit the activity of acetylcholinesterase, increase the levels of acetylcholine in the brain, and have antioxidant properties. Additionally, Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone in lab experiments is its ability to inhibit the activity of acetylcholinesterase, which can be useful in studying the role of acetylcholine in memory and learning. Additionally, Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone has antioxidant and anti-inflammatory properties, which can be useful in studying the effects of oxidative stress and inflammation on the brain. However, one limitation of using Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone in lab experiments is that it may have off-target effects, which can make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research involving Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone. One area of research involves the development of Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone derivatives that have improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Additionally, further studies are needed to investigate the potential use of Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone as a treatment for Alzheimer's disease and other neurodegenerative disorders. Finally, studies are needed to investigate the potential use of Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone in other areas of research, such as cancer and cardiovascular disease.

Synthesis Methods

The synthesis of Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone involves a multi-step process that includes the reaction of furan-2-carbaldehyde with piperidine and subsequent reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with benzyl chloroformate to produce Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone.

Scientific Research Applications

Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone has been studied for its potential use in various scientific research applications. One of the most promising areas of research involves the study of Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone as a potential treatment for Alzheimer's disease. Studies have shown that Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone has the ability to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in the levels of acetylcholine, which is a neurotransmitter that is important for memory and learning.

properties

IUPAC Name

furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c19-16(13-5-2-1-3-6-13)14-8-10-18(11-9-14)17(20)15-7-4-12-21-15/h1-7,12,14,16,19H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOLYXAHCWJNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=C2)O)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.